2-{[(2-Chlorophenyl)methoxy]methyl}oxirane
Description
2-{[(2-Chlorophenyl)methoxy]methyl}oxirane is an epoxide derivative featuring a 2-chlorophenyl group attached via a methoxymethyl substituent to the oxirane (epoxide) ring. Its molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.65 g/mol (calculated). This compound is structurally characterized by the presence of a chlorine atom at the ortho position of the phenyl ring, which influences its electronic and steric properties. The epoxide ring confers reactivity, making it a valuable intermediate in organic synthesis, particularly in ring-opening reactions for pharmaceuticals or polymer applications .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxymethyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-10-4-2-1-3-8(10)5-12-6-9-7-13-9/h1-4,9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGRNFRVHVCFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253724 | |
| Record name | Oxirane, 2-[[(2-chlorophenyl)methoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66931-56-4 | |
| Record name | Oxirane, 2-[[(2-chlorophenyl)methoxy]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66931-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2-[[(2-chlorophenyl)methoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Chlorophenyl)methoxy]methyl}oxirane typically involves the reaction of 2-chlorobenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-{[(2-Chlorophenyl)methoxy]methyl}oxirane undergoes
Biological Activity
2-{[(2-Chlorophenyl)methoxy]methyl}oxirane, also known as 2-(2-chlorophenylmethoxy)methyl oxirane, is an organic compound characterized by its epoxide structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H11ClO2. The presence of the epoxide ring contributes to its high reactivity, which is a common feature among compounds with similar structures. The unique combination of the chlorophenyl and methoxy groups may influence its interactions with biological targets, although comprehensive studies are still needed to elucidate these effects .
Anticancer Activity
Preliminary findings suggest that this compound could have potential anticancer properties . Epoxide compounds have been noted for their ability to induce cytotoxic effects in various cancer cell lines. Although specific data for this compound is sparse, related compounds have demonstrated selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and Hela (cervical cancer) .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways, typically involving the formation of the epoxide ring via reactions with chlorinated phenols or methoxy derivatives. The synthesis process is crucial for understanding its reactivity and potential applications in medicinal chemistry .
Case Studies and Research Findings
While specific case studies focusing solely on this compound are lacking, research on structurally similar compounds provides valuable insights:
- Antibacterial Activity Against Helicobacter pylori : Methoxy derivatives have shown promising results against H. pylori, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL. This suggests that similar structural features may enhance antibacterial efficacy .
- Cytotoxicity Studies : Compounds with epoxide structures have been tested for cytotoxicity against various cancer cell lines. For example, studies indicate that certain chlorinated derivatives exhibit IC50 values below 10 µM against A375 (melanoma) cells .
Comparison with Similar Compounds
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane
(S)-2-(2-Chlorophenyl)oxirane (Styrene Oxide Derivative)
- CAS RN : Referenced in enantiomerically pure form .
- Structure : Simpler structure with the 2-chlorophenyl group directly attached to the oxirane ring.
- Impact : The absence of the methoxymethyl linker increases electrophilicity of the epoxide, favoring faster ring-opening reactions. This compound is widely used in asymmetric synthesis of chiral alcohols or amines .
2-[(2-Chloro-6-methylphenoxy)methyl]oxirane
- CAS RN : 15620-79-8 .
- Structure : Incorporates a methyl group adjacent to the chlorine on the phenyl ring.
- This structural feature may enhance thermal stability in polymer applications .
Functional Group Variations
2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane
- CAS RN : 3D-RCA93153 .
- Structure : Replaces chlorine with two methoxy groups at the 3- and 4-positions.
- Impact : Methoxy groups are electron-donating, decreasing the electrophilicity of the epoxide ring. This may necessitate harsher conditions for ring-opening but could improve solubility in polar solvents .
2-((4-Chlorophenyl)methyl)oxirane
- CAS RN: Not explicitly listed, but structurally related to .
- Structure : Features a benzyl group (4-chlorophenylmethyl) directly bonded to the oxirane.
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
